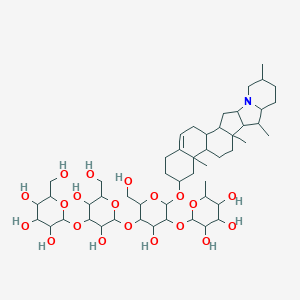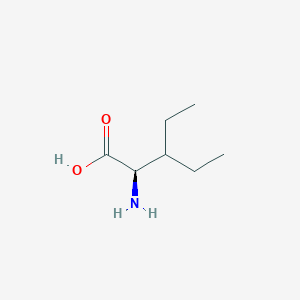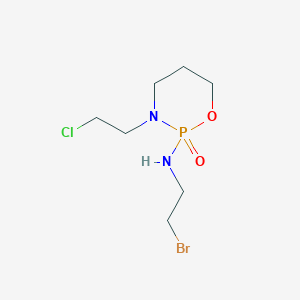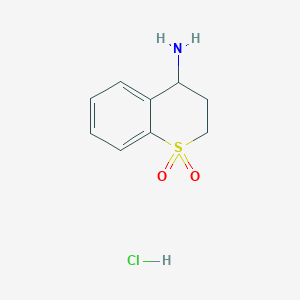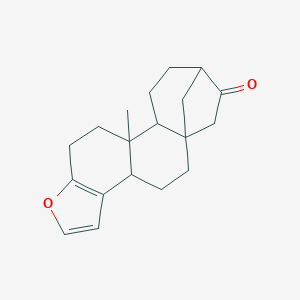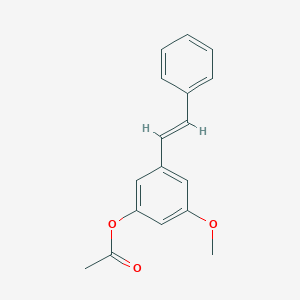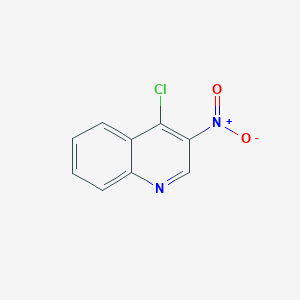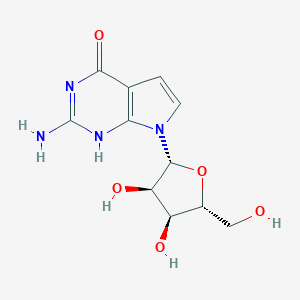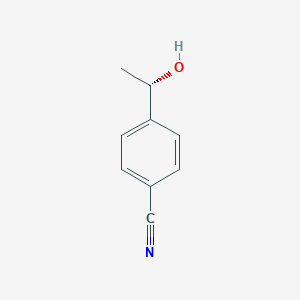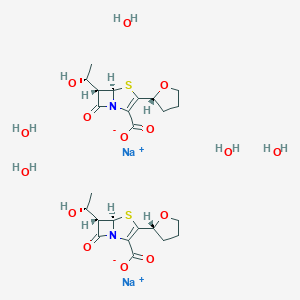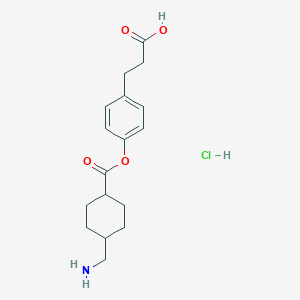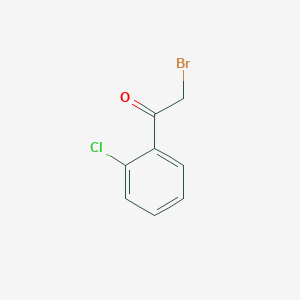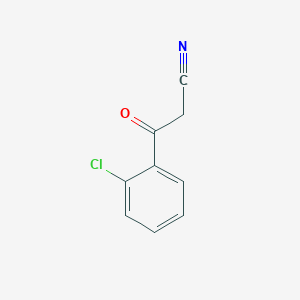![molecular formula C22H20O3 B017108 Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- CAS No. 28924-21-2](/img/structure/B17108.png)
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical processes, including the use of catalysts and specific reaction conditions to achieve the desired products. For instance, efficient syntheses of bis (1H-indol-3-yl)ethanones and bis (benzotriazolyl)ethanones have been reported, highlighting the generality, short reaction time, simple experiment and work-up procedures, and excellent yields (Mosslemin & Movahhed, 2012).
Molecular Structure Analysis
The molecular structure and characterization of similar ethanone derivatives have been thoroughly studied using techniques such as X-ray diffraction, IR spectroscopy, and NMR spectroscopy. These studies reveal the isomeric structures, intramolecular hydrogen bonding, and interactions that contribute to the stability and reactivity of these compounds (Șahin et al., 2011).
Chemical Reactions and Properties
The chemical reactivity of "Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-" and related compounds involves various reactions such as asymmetric hydrogenation, oxidative cleavage, and cyclocondensation, demonstrating their versatile reactivity and potential applications in organic synthesis and pharmaceutical chemistry. Studies have explored these reactions under different conditions to optimize the yields and selectivity of the desired products (Imamoto et al., 1995).
Physical Properties Analysis
The physical properties of ethanone derivatives, including solubility, crystal structure, and thermal stability, are crucial for their practical applications. Investigations into the crystal structure and thermal properties of novel heterocyclic compounds related to "Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-" have provided insights into their stability and potential use in materials science (Shruthi et al., 2019).
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and interaction with other molecules, are essential for understanding the applications of "Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]-". Studies on the synthesis and antimicrobial activity of related compounds provide valuable information on their potential as pharmaceutical agents (Wanjari, 2020).
Aplicaciones Científicas De Investigación
Antimicrobial Activity
- Ethanone derivatives have been explored for their antimicrobial properties. Research on similar compounds shows potential for treating bacterial and fungal infections. For example, a study synthesized a series of chalcone-based bis 1,4-disubstituted 1,2,3-triazole heterocyclic molecules and evaluated their antimicrobial effects, demonstrating significant activity against various bacterial and fungal strains (Nalla Umapathi et al., 2021).
Synthesis of Complex Organic Molecules
- Ethanone derivatives are used as building blocks in the synthesis of complex organic molecules. A study described the synthesis of functional aromatic bis(sulfonyl chlorides) containing an acetophenone, which are essential starting materials for creating dendritic and other complex organic molecules (V. Percec et al., 2001).
Catalysis in Chemical Reactions
- Certain ethanone compounds serve as catalysts in chemical reactions. For instance, the synthesis of bis (1H-indol-3-yl)ethanones and bis (benzotriazolyl)ethanones was facilitated using a specific catalyst, indicating the potential role of ethanone derivatives in enhancing chemical reactions (M. Mosslemin et al., 2012).
Drug Synthesis Intermediate
- Ethanone derivatives are utilized as intermediates in the synthesis of drugs. For example, (R)-[3,5-Bis(trifluoromethyl)phenyl] ethanol, a key chiral intermediate for the synthesis of aprepitant, was efficiently synthesized using an asymmetric reduction of 3,5-bis(trifluoromethyl) acetophenone (Q. Ouyang et al., 2013).
Photoremovable Protecting Group for Carboxylic Acids
- Ethanone-based compounds have been developed as photoremovable protecting groups for carboxylic acids, showing promise in controlled release applications (Walters N. Atemnkeng et al., 2003).
Inhibitory Activity in Biological Systems
- Some ethanone derivatives demonstrate inhibitory activity in biological systems. Research has shown that certain compounds exhibit anti-inflammatory and uterotrophic inhibition properties, indicating their potential in medical applications (V. Singh et al., 2020).
Estrogen Receptor Modulators
- Ethanone derivatives have been synthesized and evaluated as potential estrogen receptor modulators, with some showing significant anti-implantation and anticancer activities (Jaya Pandey et al., 2002).
Propiedades
IUPAC Name |
1-[3,5-bis(phenylmethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20O3/c1-17(23)20-12-21(24-15-18-8-4-2-5-9-18)14-22(13-20)25-16-19-10-6-3-7-11-19/h2-14H,15-16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOJXGMJOTRYLBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC(=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0067424 | |
| Record name | Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
332.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | |
CAS RN |
28924-21-2 | |
| Record name | 1-[3,5-Bis(phenylmethoxy)phenyl]ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=28924-21-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Bis(benzyloxy)acetophenone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028924212 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Ethanone, 1-[3,5-bis(phenylmethoxy)phenyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0067424 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,5-bis(benzyloxy)acetophenone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.818 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3,5-Bis(benzyloxy)acetophenone | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K8HQL6DG8R | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details








Synthesis routes and methods III
Procedure details










Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-(diethylamino)ethyl]-4-hydroxybenzamide](/img/structure/B17031.png)
